molecular formula C18H11NO3 B11836708 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one CAS No. 97850-39-0

7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one

Cat. No.: B11836708
CAS No.: 97850-39-0
M. Wt: 289.3 g/mol
InChI Key: GSMZOGDZTGVSLW-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one structure. It has garnered significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with quinoline derivatives under specific conditions. The reaction is often catalyzed by acids such as para-toluenesulfonic acid in a solvent mixture of water and ethanol under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and chromen-4-one rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromen-4-one and quinoline compounds .

Scientific Research Applications

7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its pharmacological properties, it is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). This inhibition leads to the disruption of signaling pathways that are crucial for the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is unique due to the combination of the quinoline and chromen-4-one moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

97850-39-0

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

7-hydroxy-3-quinolin-7-ylchromen-4-one

InChI

InChI=1S/C18H11NO3/c20-13-5-6-14-17(9-13)22-10-15(18(14)21)12-4-3-11-2-1-7-19-16(11)8-12/h1-10,20H

InChI Key

GSMZOGDZTGVSLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O)N=C1

Origin of Product

United States

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